molecular formula C12H15BrN4O B14906788 (4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone

(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone

Cat. No.: B14906788
M. Wt: 311.18 g/mol
InChI Key: RZGPJYXYDLRQON-UHFFFAOYSA-N
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Description

(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone is a chemical compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to a cyclopropyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone typically involves multiple steps One common approach starts with the bromination of pyrimidine to obtain 5-bromopyrimidine This intermediate is then reacted with piperazine under suitable conditions to form 5-bromopyrimidin-2-yl)piperazine

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromopyrimidine moiety.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrimidine derivative with additional oxygen-containing functional groups, while substitution could result in a variety of substituted pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, (4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperazine ring provides additional binding interactions, while the cyclopropyl methanone group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound shares the bromopyrimidine and piperazine moieties but lacks the cyclopropyl methanone group.

    2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol: Similar in structure but with an ethanol group instead of the cyclopropyl methanone.

Uniqueness

The uniqueness of (4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone lies in its combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C12H15BrN4O

Molecular Weight

311.18 g/mol

IUPAC Name

[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-cyclopropylmethanone

InChI

InChI=1S/C12H15BrN4O/c13-10-7-14-12(15-8-10)17-5-3-16(4-6-17)11(18)9-1-2-9/h7-9H,1-6H2

InChI Key

RZGPJYXYDLRQON-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=NC=C(C=N3)Br

Origin of Product

United States

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